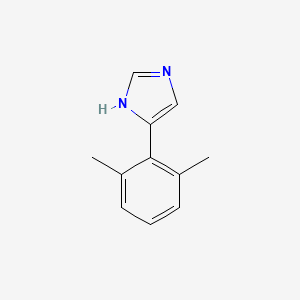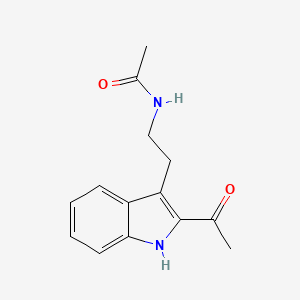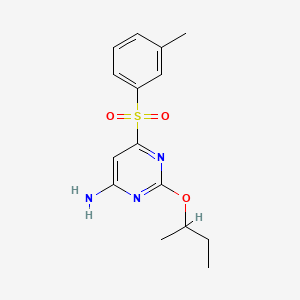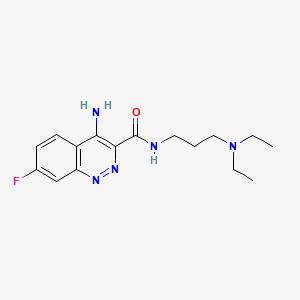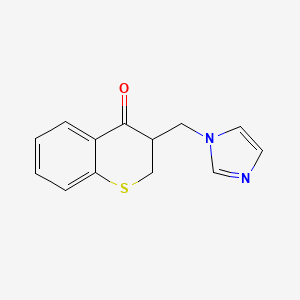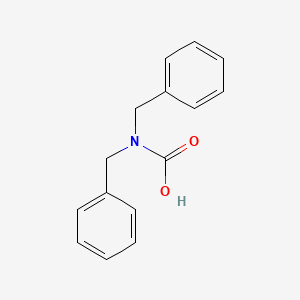
Dibenzylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylcarbamic acid is an organic compound characterized by the presence of a carbamic acid functional group attached to two benzyl groups
準備方法
Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.
Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzyl carbamate and benzaldehyde.
Reduction: Benzylamine and other amines.
Substitution: Substituted carbamic acids with different functional groups.
科学的研究の応用
Dibenzylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
N,N-Dibutylcarbamic Acid: Similar in structure but with butyl groups instead of benzyl groups.
N,N-Diethylcarbamic Acid: Contains ethyl groups instead of benzyl groups.
Phenylcarbamic Acid: Has a phenyl group attached to the carbamic acid functional group.
Uniqueness: Dibenzylcarbamic acid is unique due to the presence of two benzyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other carbamic acids and suitable for specialized applications in research and industry.
特性
CAS番号 |
292865-97-5 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
dibenzylcarbamic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChIキー |
CHZKQSFSRJPGPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


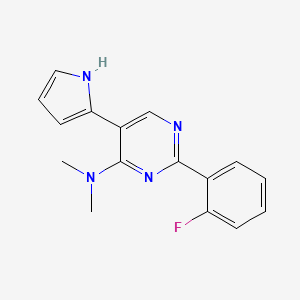
![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
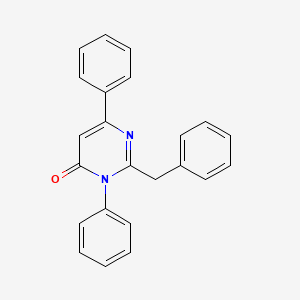
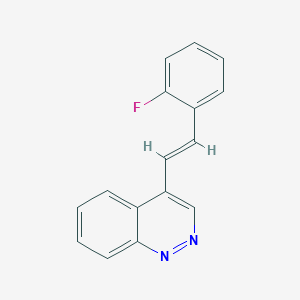
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)

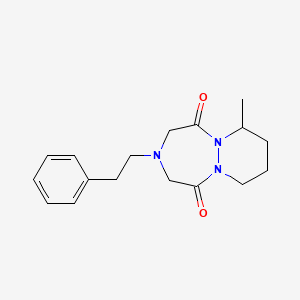
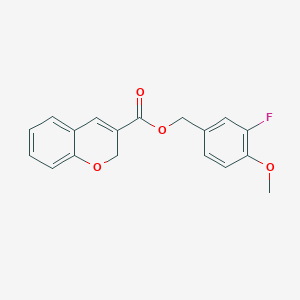
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
